molecular formula C9H8BrN3 B11741670 1-(4-Bromophenyl)-1H-pyrazol-4-amine

1-(4-Bromophenyl)-1H-pyrazol-4-amine

Cat. No.: B11741670
M. Wt: 238.08 g/mol
InChI Key: RXXVJVGEVMIYTK-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium ethoxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The pyrazole ring contributes to its stability and reactivity, facilitating its role in various biochemical processes .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-1H-pyrazol-4-amine stands out due to its specific substitution pattern, which imparts unique reactivity and binding properties. Compared to other brominated pyrazoles, it offers a distinct balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

1-(4-bromophenyl)pyrazol-4-amine

InChI

InChI=1S/C9H8BrN3/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H,11H2

InChI Key

RXXVJVGEVMIYTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)N)Br

Origin of Product

United States

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